![molecular formula C7H12ClNO2 B2579738 (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2173637-36-8](/img/structure/B2579738.png)

(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

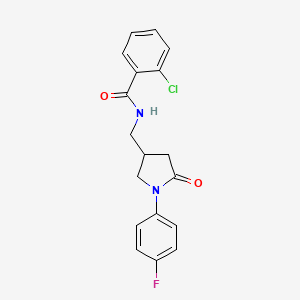

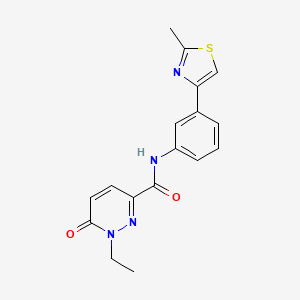

“(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride” is a complex organic compound. It contains a bicyclic structure, which is a common feature in many bioactive compounds . The presence of a carboxylic acid group suggests that it may have acidic properties and can participate in various chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. Bicyclic structures are often synthesized using cycloaddition reactions . The presence of a carboxylic acid group suggests that the compound might be synthesized from a precursor containing a carbonyl group, which can be converted to a carboxylic acid through oxidation reactions.Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of a bicyclic ring and multiple chiral centers. This could result in the existence of multiple stereoisomers .Applications De Recherche Scientifique

Floral and Woody Odorants

The compound has been utilized in the synthesis of diverse functionalized bicyclo[2.2.1]heptanes, which serve as novel floral and woody odorants . Researchers have developed a sequential Diels–Alder reaction/rearrangement sequence to access these compounds. The outcome of the rearrangement depends on the substitution pattern of the dienes. Notably, when the initiating Diels–Alder reaction is catalyzed by a chiral Lewis acid, bicyclo[2.2.1]heptane derivatives, including (+)-herbanone, can be obtained with high enantiomeric ratios .

Diazabicyclo[2.2.1]heptane Derivatives

An intriguing application involves the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. Researchers have developed an epimerization–lactamization cascade using functionalized (2S,4R)-4-aminoproline methyl esters. This approach leads to the formation of DBH derivatives, which have potential applications in various fields .

Oxygenated 2-Azabicyclo[2.2.1]heptanes

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. This versatile reaction proceeds efficiently with a broad array of substrates, allowing for the construction of a library of bridged aza-bicyclic structures .

Bioactive Compounds

Saturated bicyclo[2.1.1]hexanes, including bicyclo[2.1.1]hexane derivatives, play a crucial role in newly developed bioactive compounds. Although still underexplored from a synthetic accessibility perspective, these structures are valuable. Researchers have disclosed an efficient and modular approach toward new bicyclo[2.1.1]hexane modules, which could find applications in drug discovery and medicinal chemistry .

Propriétés

IUPAC Name |

(1R,2R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXUTVCDDGFMPM-FPKZOZHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2C1C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]2[C@@H]1C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2579662.png)

![1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579663.png)

![5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)